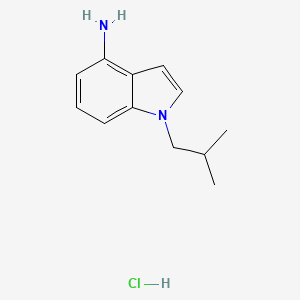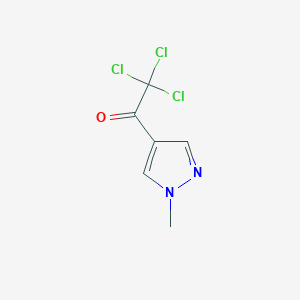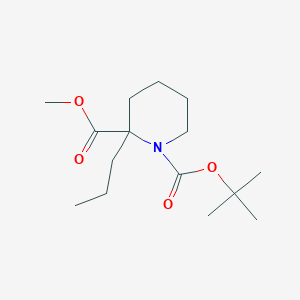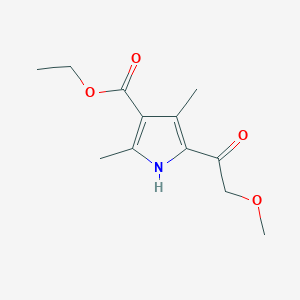
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
説明
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, commonly referred to as MTPC, is a synthetic compound with a wide variety of applications in scientific research. It is a versatile molecule with a unique structure that makes it useful for a variety of applications. MTPC has been used in a variety of experiments, including biochemical and physiological studies, and has been found to be a useful tool for studying a range of biological processes.
科学的研究の応用
Synthesis and Chemical Transformations
- Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is used as a starting or intermediate compound in various chemical syntheses. For instance, it can be transformed into different thiazole derivatives, indicating its versatility in the creation of complex organic molecules (Žugelj et al., 2009). The synthesis of novel 2-amino-1,3-thiazole-5-carboxylates through unprecedented ultrasonic and thermally mediated nucleophilic displacement demonstrates its potential in advancing synthetic methodologies (Baker & Williams, 2003).
Constrained Heterocyclic γ-Amino Acids
- The compound is pivotal in generating 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These acids are crucial in mimicking secondary structures of proteins, including helices, β-sheets, turns, and β-hairpins, which are fundamental in understanding protein behavior and designing protein-based drugs (Mathieu et al., 2015).
Corrosion Inhibition
- The corrosion inhibition efficiency of a derivative, ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate, has been studied to prevent the corrosion of AA6061 alloy in hydrochloric acid solutions. This indicates the potential use of methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate derivatives in protecting metals from corrosion, thereby extending their applications to industrial settings (Raviprabha & Bhat, 2019).
Antibacterial Properties
- Synthesized derivatives of the compound, such as 2-amino-5-aryl- 1,3-thiazole-4-carboxylic acid and its variants, have shown promising antibacterial properties. This positions the compound as a potential precursor in the development of new antibacterial agents, addressing the growing concern of bacterial resistance (Al Dulaimy et al., 2017).
Drug Discovery Building Blocks
- The compound serves as a foundation for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives. These derivatives are valuable building blocks in drug discovery, offering the possibility to explore a wide chemical space for potential drug development (Durcik et al., 2020).
Crystal Structure Analysis
- Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, a compound structurally related to methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate, has been analyzed for its crystal structure. Such studies contribute to our understanding of molecular interactions and can inform the design of new compounds with desired properties (Lynch & Mcclenaghan, 2004).
特性
IUPAC Name |
methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-12(16)11-10(18-13(14)15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDRENYBEZXQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396339.png)



![N-methyl-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1396346.png)



![tert-Butyl [1-(2-chloro-5-fluoropyrimidin-4-yl)piperidin-4-yl]carbamate](/img/structure/B1396352.png)